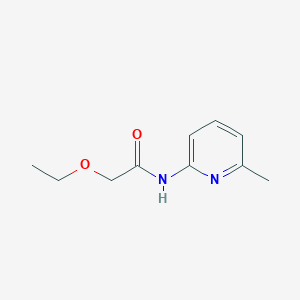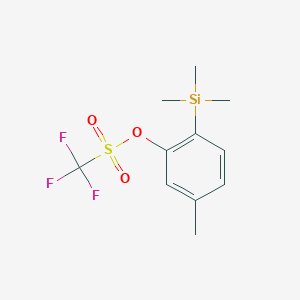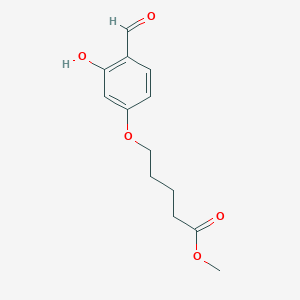
Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester is an organic compound with the molecular formula C12H14O5 It is a derivative of pentanoic acid and contains a formyl group and a hydroxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester typically involves the esterification of pentanoic acid derivatives with appropriate reagents. One common method involves the reaction of 5-(4-formyl-3-hydroxyphenoxy)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyphenoxy group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(4-carboxy-3-hydroxyphenoxy)pentanoic acid.
Reduction: 5-(4-hydroxymethyl-3-hydroxyphenoxy)pentanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity. The hydroxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 5-(4-hydroxyphenoxy)-, methyl ester: Lacks the formyl group, resulting in different chemical reactivity and biological activity.
Pentanoic acid, 5-(4-formylphenoxy)-, methyl ester: Lacks the hydroxyl group, affecting its hydrogen bonding capability and solubility.
Uniqueness
Pentanoic acid, 5-(4-formyl-3-hydroxyphenoxy)-, methyl ester is unique due to the presence of both formyl and hydroxyphenoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
206656-19-1 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
methyl 5-(4-formyl-3-hydroxyphenoxy)pentanoate |
InChI |
InChI=1S/C13H16O5/c1-17-13(16)4-2-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3 |
InChI Key |
ANNLTIWNGIDYAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCOC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-](/img/structure/B12583598.png)

![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
![N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12583612.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)
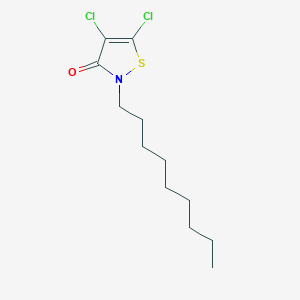
![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)
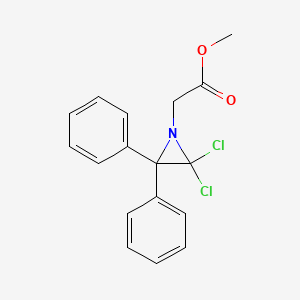
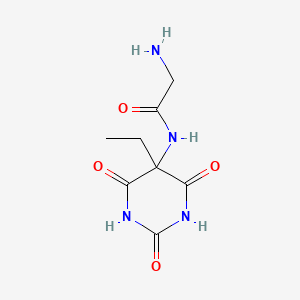

![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
